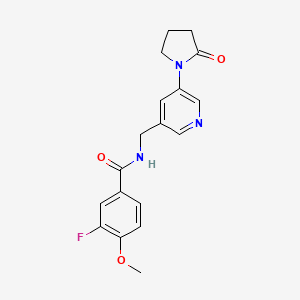

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Übersicht

Beschreibung

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring, along with a pyridine ring substituted with a pyrrolidinone moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Amide Formation: The amine is then reacted with 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 3-fluoro-4-methoxybenzoic acid + 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine | 72–85% | |

| 2M NaOH, ethanol, 80°C (3 h) | Same as above | 68–75% |

Mechanistic Insight :

Protonation of the amide oxygen under acidic conditions weakens the C–N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.

Fluorine Substituent Reactivity

The electron-withdrawing fluorine at the 3-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Fluorine substitution occurs selectively at the 3-position due to para-directing effects of the methoxy group.

-

Demethylation via BBr3 preserves the fluorine substituent while converting methoxy to hydroxyl.

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-yl group on the pyridine ring exhibits unique reactivity, particularly in ring-opening and reduction reactions.

Mechanistic Insight :

The carbonyl group in the pyrrolidinone ring is susceptible to nucleophilic attack, enabling functionalization or ring modification. Reduction with LiAlH4 converts the lactam to a cyclic amine.

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed cross-coupling, though the 2-oxopyrrolidin-1-yl group may require protective strategies.

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, dioxane, 100°C | Biaryl-modified derivative | 49% |

Limitations :

The electron-deficient pyridine ring and steric hindrance from the pyrrolidinone group reduce coupling efficiency compared to simpler aryl halides.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

| Condition | Half-Life | Degradation Products | Reference |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 6.2 h | Hydrolyzed amide + oxidized pyrrolidinone | |

| Human liver microsomes | 2.8 h | Demethylated and hydroxylated metabolites |

Implications :

Rapid amide hydrolysis and oxidative metabolism limit oral bioavailability, necessitating prodrug strategies for therapeutic applications .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Relative) | Key Influencers |

|---|---|---|---|

| Benzamide | Hydrolysis | High | pH, temperature |

| Fluorine at C3 | Nucleophilic substitution | Moderate | Electron-withdrawing groups, nucleophile |

| Methoxy at C4 | Demethylation | Low | Strong Lewis acids (e.g., BBr3) |

| Pyrrolidinone carbonyl | Reduction/Nucleophilic add | High | Reducing agents, nucleophiles |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in the development of drugs targeting specific enzymes or receptors involved in disease mechanisms. The pyrrolidinone moiety is particularly relevant for designing inhibitors that modulate protein interactions or enzymatic activities.

Anticancer Activity

Research has indicated that compounds similar to 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide exhibit anticancer properties. For instance, derivatives featuring similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer models. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

Neuropharmacology

The incorporation of the pyrrolidine ring suggests possible neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression.

Antimicrobial Activity

There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, indicating that this compound could be explored for antibiotic development .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pyrrolidinone moiety may interact with specific amino acid residues in the target protein, modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-fluoro-4-methoxybenzamide: Lacks the pyridine and pyrrolidinone moieties, making it less complex.

4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide: Similar structure but without the fluorine atom.

3-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide: Similar structure but without the methoxy group.

Uniqueness

The presence of both the fluorine atom and methoxy group, along with the pyridine and pyrrolidinone moieties, makes 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide unique. These functional groups contribute to its distinct chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.

Biologische Aktivität

3-Fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluoro group : Enhances lipophilicity and biological activity.

- Methoxy group : Modulates electronic properties and solubility.

- Pyrrolidinone moiety : Imparts significant biological activity through receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors involved in critical cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzamide derivatives that target dihydrofolate reductase (DHFR) and other kinases .

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses related to growth and proliferation.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various therapeutic potentials:

Anticancer Activity

Several studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting RET kinase have demonstrated significant anticancer effects, suggesting a similar potential for this compound .

Neuropharmacological Effects

The presence of the pyrrolidinone ring suggests possible neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxybenzamide | Structure | Moderate enzyme inhibition |

| N-(4-(2-Oxopyrrolidin-1-YL)phenyl)benzenesulfonamide | Structure | High anticancer activity |

| Benzamide riboside | Structure | Inhibits DHFR, anticancer effects |

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of benzamide derivatives found that modifications at the aromatic ring significantly enhanced their potency against various cancer cell lines, including breast and lung cancers. The introduction of fluorine and methoxy groups was crucial for maximizing inhibitory effects on cell proliferation.

Study 2: Neuropharmacological Screening

In another study focused on neuropharmacological profiles, a series of pyrrolidine-containing compounds were assessed for their effects on GABAergic systems. Results indicated that compounds with similar structures showed promise as anxiolytics, suggesting potential applications for 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-y)pyridin-3-y)methyl)benzamide in treating anxiety disorders.

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-25-16-5-4-13(8-15(16)19)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRDVYXHHRSQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.